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molecular formula C10H12BrNO2 B3026637 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 1036761-99-5

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No. B3026637
M. Wt: 258.11
InChI Key: BPHBVRBLDHTPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895745B2

Procedure details

To 4-bromo-2-(tetrahydro-pyran-4-yloxy)-pyridine (0.2 g, 0.77 mmol) in DMSO (5 ml) (degassed by bubbling N2 through) was added 4,4,5,5,4′,4′,5′,5′-octamethyl-2,2′-bi-1,3,2-dioxaborolane (0.39 g, 1.55 mmol) and potassium acetate (0.27 g, 2.31 mmol). PdCl2ddpf (0.028 g, 0.04 mmol) was added, the reaction mixture again degassed and then heated at 100° C. for 5 h. The compound was passed through a C18 reverse phase chromatography column to afford desired product, used crude. MS: [MH]+ 224.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)[CH:3]=1.CC1(C)C(C)(C)[O:19][B:18](B2OC(C)(C)C(C)(C)O2)[O:17]1.C([O-])(=O)C.[K+]>CS(C)=O>[O:12]1[CH2:13][CH2:14][CH:9]([O:8][C:4]2[CH:3]=[C:2]([B:18]([OH:19])[OH:17])[CH:7]=[CH:6][N:5]=2)[CH2:10][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)OC1CCOCC1
Name
Quantity
0.39 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
potassium acetate
Quantity
0.27 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PdCl2ddpf (0.028 g, 0.04 mmol) was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture again degassed

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)OC1=NC=CC(=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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